

Comprehensive Technical Profile: (S)-1-(2,5-dibromophenyl)ethanol[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (1S)-1-(2,5-dibromophenyl)ethan-1-ol

CAS No.: 2227896-22-0

Cat. No.: B6157613

[Get Quote](#)

Physicochemical Identity & Core Data

This compound is a chiral secondary alcohol characterized by a 2,5-dibromo substitution pattern on the phenyl ring.[1] The steric and electronic effects of the bromine atoms at the ortho (2-) and meta (5-) positions significantly influence its reactivity in cross-coupling reactions.[1]

Molecular Identity

Property	Data
Chemical Name	(S)-1-(2,5-dibromophenyl)ethanol
IUPAC Name	(1S)-1-(2,5-dibromophenyl)ethan-1-ol
Molecular Formula	C ₈ H ₈ Br ₂ O
Molecular Weight	279.96 g/mol
Monoisotopic Mass	277.894 g/mol (based on ⁷⁹ Br)
CAS Number (Racemate)	Not widely listed (Derivative of Ketone CAS: 32937-55-6)
CAS Number (Ketone Precursor)	32937-55-6 (1-(2,5-dibromophenyl)ethanone)
Chiral Center	C1 (Benzylic position)
Configuration	(S)

Predicted Physical Properties

- Appearance: White to off-white crystalline solid.[1]
- Melting Point: Estimated 60–75 °C (Based on 2-bromo analog range of 56–58 °C; additional bromine typically increases lattice energy).[1]
- Solubility: Soluble in MeOH, EtOH, DMSO, DCM; sparingly soluble in water.
- Optical Rotation: Expected
to
(c=1, MeOH), by analogy to (S)-1-(2-bromophenyl)ethanol.[1]

Synthetic Pathways & Chiral Control

The synthesis of the (S)-enantiomer requires high-fidelity stereocontrol due to the steric bulk of the ortho-bromine.[1] Two primary routes are established: Biocatalytic Reduction (Green Chemistry) and Asymmetric Transfer Hydrogenation (Chemical Catalysis).[1]

Route A: Biocatalytic Reduction (Preferred)

This route utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the prochiral ketone 1-(2,5-dibromophenyl)ethanone.[1]

- Substrate: 1-(2,5-dibromophenyl)ethanone (CAS 32937-55-6).[1][2]
- Catalyst: NADPH-dependent KRED (Screening required for "S"-selectivity; typically *Lactobacillus* or *Thermoanaerobacter* derived enzymes).[1]
- Cofactor Regeneration: Glucose Dehydrogenase (GDH) + Glucose.[1]
- Mechanism: Hydride transfer to the Si-face of the carbonyl.[1]

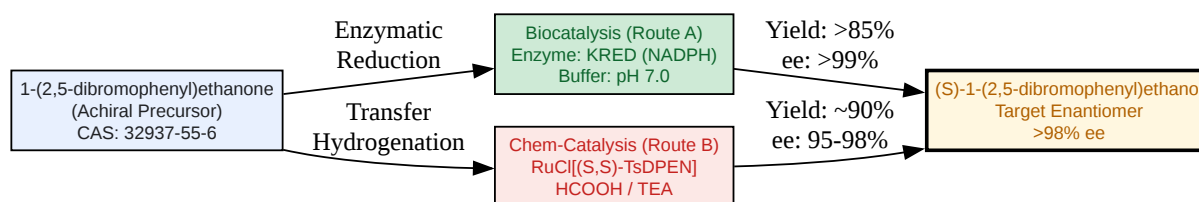
Route B: Asymmetric Transfer Hydrogenation (ATH)

Uses Ruthenium-based catalysts with chiral diamine ligands (Noyori-Ikariya type).[1]

- Catalyst: RuCl.^[1]
- Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).[1]
- Selectivity: The (S,S)-ligand typically yields the (S)-alcohol for acetophenones.[1]

Synthesis Logic Diagram

The following diagram illustrates the parallel pathways from the achiral ketone to the specific (S)-alcohol.[1]



[Click to download full resolution via product page](#)

Caption: Comparative synthetic workflows showing biocatalytic vs. chemical reduction strategies to access the (S)-enantiomer.

Experimental Protocol (Route B: ATH)

Note: This protocol is adapted for laboratory-scale synthesis (10 mmol scale).

Materials

- 1-(2,5-dibromophenyl)ethanone (2.78 g, 10 mmol)[1]
- RuCl (64 mg, 0.1 mmol, 1 mol%)[1]
- Formic acid/Triethylamine complex (5:2 molar ratio, 10 mL)[1]
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology

- Inertion: Flame-dry a 50 mL Schlenk flask and purge with Nitrogen (N₂).
- Dissolution: Add the ketone (2.78 g) and the Ru-catalyst (64 mg). Dissolve in minimal degassed DCM (optional, reaction can be run neat in HCOOH/TEA).
- Initiation: Add the HCOOH/TEA complex (10 mL) via syringe at 0 °C.
- Reaction: Stir at room temperature (20–25 °C) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][3][4][5][6]
- Quench: Pour mixture into water (50 mL) and extract with EtOAc (3 x 30 mL).
- Wash: Wash combined organics with sat. NaHCO₃ (to remove acid) and Brine.[1]
- Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Analytical Characterization & Quality Control

Verification of the (S)-configuration is critical. The ortho-bromo substituent often causes significant peak shifting in NMR compared to unsubstituted analogs.[1]

Chiral HPLC Method

To determine Enantiomeric Excess (ee).[1][6]

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]
- Mobile Phase: n-Hexane : Isopropanol (95:5).[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV @ 220 nm (Bromine absorbance) or 254 nm.[1]
- Expected Retention: (S)-isomer typically elutes before (R)-isomer on AD-H columns for this class, but must be verified with a racemate standard.

Spectroscopic Data (Predicted)

- ^1H NMR (400 MHz, CDCl_3):
 - 7.65 (d, $J=2.0$ Hz, 1H, H-6 aromatic)[1]
 - 7.45 (d, $J=8.5$ Hz, 1H, H-3 aromatic)[1]
 - 7.30 (dd, $J=8.5, 2.0$ Hz, 1H, H-4 aromatic)[1]
 - 5.20 (q, $J=6.5$ Hz, 1H, CH-OH)[1]
 - 1.45 (d, $J=6.5$ Hz, 3H, CH_3)
- Mass Spectrometry (ESI+):
 - Shows characteristic isotope pattern for two bromines (1:2:1 ratio) at m/z $[\text{M}-\text{H}_2\text{O}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$. [1]

Pharmaceutical Applications

The (S)-1-(2,5-dibromophenyl)ethanol scaffold is a high-value "chiral handle" in drug discovery. [\[1\]](#)

- Cyclization Precursor: The 2-bromo and 1-hydroxyl groups allow for intramolecular cyclization to form chiral benzofurans or dihydroisobenzofurans via Palladium-catalyzed etherification. [\[1\]](#)
- Cross-Coupling: The 5-bromo position is sterically accessible for Suzuki-Miyaura coupling, allowing the attachment of the chiral phenyl-ethanol headgroup to larger pharmacophores (e.g., in kinase inhibitors). [\[1\]](#)
- Atropisomerism Studies: Used to induce axial chirality in biaryl systems due to the bulky ortho-substituent. [\[1\]](#)

References

- Sigma-Aldrich. 1-(2,5-Dibromophenyl)ethan-1-one Product Sheet. (Precursor CAS: 32937-55-6). [\[1\]](#) [Link\[1\]](#)
- PubChem. 1-(2-Bromophenyl)ethanol Compound Summary. (Analogous Structure Data). [Link\[1\]](#)
- Thermo Fisher Scientific. (R)-1-(2-Bromophenyl)ethanol Specifications. (Enantiomer Reference). [Link\[1\]](#)
- BenchChem. Application Notes for Reduction of Brominated Acetophenones. [Link\[1\]](#)
- MDPI. Stereoselective Synthesis of Axially Chiral Compounds. (Application of chiral bromobenzyl alcohols). [Link\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (R)-1-(3,5-Bis-trifluoromethylphenyl)ethanol 127852-28-2-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
- 2. 1-(2,5-Dibromophenyl)ethan-1-one | 32937-55-6 [sigmaaldrich.com]
- 3. hplc.eu [hplc.eu]
- 4. A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Comprehensive Technical Profile: (S)-1-(2,5-dibromophenyl)ethanol[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6157613/docs#comprehensive-technical-profile-s-1-2-5-dibromophenyl-ethanol-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check